Benzo[d]oxazol-4-ylmethanol

Antimicrobial MIC determination Benzoxazole SAR

Procure Benzo[d]oxazol-4-ylmethanol (CAS 1784571-88-5) to access a positionally validated benzoxazole scaffold with the 4-hydroxymethyl substituent essential for target binding geometry. Serves as strategic building block for HDAC, antimicrobial, anticancer, and cholinesterase inhibitor programs. The polar handle enables diverse derivatization and linker conjugation. Critical for QSAR-driven SAR optimization where regioisomeric substitution impacts potency.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B7960319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazol-4-ylmethanol
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC=N2)CO
InChIInChI=1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-3,5,10H,4H2
InChIKeyXTUHLQDOJVDJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]oxazol-4-ylmethanol Procurement Guide: Core Chemical Profile and Strategic Research Utility


Benzo[d]oxazol-4-ylmethanol (CAS 1784571-88-5) is a heterocyclic building block comprising a benzoxazole core with a hydroxymethyl substituent at the 4-position of the fused benzene ring. With molecular formula C₈H₇NO₂ and molecular weight 149.15 g/mol, this compound features a polar hydroxymethyl functional group that enhances its solubility profile and enables diverse downstream derivatization strategies compared to unsubstituted benzoxazoles . The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry, with documented applications across antimicrobial, anticancer, and enzyme inhibition research programs [1]. Commercial availability typically ranges from 95-98% purity, with the compound serving primarily as a synthetic intermediate rather than a final bioactive entity .

Why Benzo[d]oxazol-4-ylmethanol Cannot Be Substituted by Alternative Benzoxazole Analogs: Position-Specific Activity Evidence


Substitution of Benzo[d]oxazol-4-ylmethanol with alternative benzoxazole methanol regioisomers or structurally similar heterocyclic alcohols introduces demonstrable performance divergences that cannot be mitigated through formulation adjustments. The 4-position hydroxymethyl substitution creates a distinct spatial orientation of the hydrogen bond donor/acceptor functionality, which directly modulates target binding geometries in enzyme inhibition assays [1]. Comparative synthetic accessibility also differs materially: the 4-position isomer requires specific precursor availability (4-(hydroxymethyl)-2-aminophenol) that distinguishes its supply chain profile from 5- and 6-substituted analogs [2]. Furthermore, QSAR analyses of benzoxazole series have established that substituent position exerts a statistically significant impact on both antimicrobial MIC values and anticancer IC50 outcomes, with position R2 (analogous to the 4-position in certain numbering conventions) identified as more influential than alternative substitution sites for antibacterial activity optimization [3].

Benzo[d]oxazol-4-ylmethanol Quantitative Differentiation: Comparator-Based Performance Evidence for Procurement Decisions


Antimicrobial Activity: Benzo[d]oxazol-4-ylmethanol vs. Ofloxacin and Fluconazole Comparator Analysis

In a systematic evaluation of benzoxazole derivatives against bacterial and fungal strains, the 4-substituted benzoxazole methanol scaffold demonstrated antimicrobial activity with MIC values that approached those of clinical reference agents. The compound series incorporating the benzoxazole core exhibited MIC values comparable to ofloxacin (antibacterial standard) and fluconazole (antifungal standard) [1]. While the exact MIC for the free 4-ylmethanol parent compound was not isolated in this study, the scaffold's capacity to generate derivatives with ofloxacin-comparable MIC values (within 1-2 dilution steps) establishes its viability as a starting material for antimicrobial lead optimization programs [1].

Antimicrobial MIC determination Benzoxazole SAR

Anticancer Activity Differentiation: Benzo[d]oxazol-4-ylmethanol Derivatives vs. 5-Fluorouracil

The benzoxazole scaffold bearing 4-position functionalization served as the parent structure for derivatives that demonstrated anticancer activity against human colorectal carcinoma (HCT116) cells. Selected benzoxazole compounds (4, 6, 25, and 26) from this scaffold class exhibited IC50 values superior to the reference chemotherapeutic agent 5-fluorouracil in the same assay system [1]. The SAR analysis indicated that substitution patterns on the benzoxazole core, including the position corresponding to the 4-ylmethanol attachment point, were critical determinants of anticancer potency [1].

Anticancer HCT116 SRB assay

HDAC Inhibition Potency: Benzoxazole-Containing Vorinostat Analog vs. Parent Vorinostat

Benzoxazole-based vorinostat analogs, synthesized from benzoxazole precursors including 2-aminobenzoxazole, were evaluated for antiproliferative activity against three human cancer cell lines. Compound 12 (GK601), which incorporates a benzoxazole ring as the cap group replacement for the phenyl ring of vorinostat, exhibited IC50 values of 1.2-2.1 μM across A549, Caco-2, and SF268 cell lines [1]. This potency was similar to vorinostat (suberoylanilide hydroxamic acid, SAHA), the FDA-approved HDAC inhibitor. Compound 12 also demonstrated inhibition of human HDAC1, HDAC2, and HDAC6 comparable to vorinostat, confirming functional HDAC inhibitory activity [1].

HDAC inhibitor Antiproliferative Vorinostat analog

Physicochemical Property Differentiation: Predicted pKa and LogP of Benzo[d]oxazol-4-ylmethanol

Computational prediction of physicochemical parameters for Benzo[d]oxazol-4-ylmethanol provides quantitative differentiation from alternative heterocyclic alcohols. The compound exhibits a predicted pKa of 13.65 ± 0.10, indicating the hydroxymethyl proton is weakly acidic . This pKa value differs materially from phenol-based heterocyclic alcohols (typical pKa 9-10) and from alternative benzoxazole substitution patterns where the hydroxymethyl group placement alters electronic distribution across the fused ring system. The predicted density of 1.315 ± 0.06 g/cm³ and boiling point of 293.4 ± 15.0 °C further characterize the compound for synthetic planning .

Physicochemical properties pKa prediction Drug-likeness

Synthetic Utility: Position-Specific Precursor Requirements vs. Alternative Benzoxazole Methanol Isomers

The synthesis of Benzo[d]oxazol-4-ylmethanol requires the specific precursor 4-(hydroxymethyl)-2-aminophenol, followed by cyclization with formic acid or a formyl equivalent [1]. This precursor differs from those required for 5-ylmethanol or 6-ylmethanol benzoxazole isomers, which demand 5-(hydroxymethyl)-2-aminophenol or 6-(hydroxymethyl)-2-aminophenol respectively. The commercial availability and synthetic accessibility of these position-specific aminophenol precursors differ substantially, creating distinct procurement and synthetic planning considerations for each isomer [1].

Synthetic accessibility Precursor availability Benzoxazole synthesis

Benzo[d]oxazol-4-ylmethanol Application Scenarios: Evidence-Backed Research and Procurement Use Cases


HDAC Inhibitor Lead Optimization Programs Targeting Vorinostat-Class Scaffolds

Based on direct comparative evidence demonstrating that benzoxazole-containing vorinostat analogs (Compound 12/GK601) maintain antiproliferative potency comparable to vorinostat (IC50 1.2-2.1 μM vs. similar range) across multiple cancer cell lines, Benzo[d]oxazol-4-ylmethanol is positioned as a strategic building block for medicinal chemistry teams developing next-generation HDAC inhibitors [1]. The benzoxazole ring serves as an effective cap group replacement for the phenyl moiety in vorinostat, with the 4-ylmethanol functionality providing a synthetic handle for linker attachment or further derivatization. This scaffold is particularly relevant for programs seeking to modulate HDAC1, HDAC2, or HDAC6 isoform selectivity while preserving the core pharmacophore validated by FDA-approved vorinostat [1].

Antimicrobial Lead Discovery: Benzoxazole Scaffold Optimization Against Gram-Positive and Gram-Negative Pathogens

The benzoxazole scaffold class has demonstrated antimicrobial activity with MIC values comparable to clinical reference agents ofloxacin and fluconazole across multiple bacterial and fungal strains including B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, C. albicans, and A. niger [1]. Procurement of Benzo[d]oxazol-4-ylmethanol enables access to this validated antimicrobial scaffold, with the 4-position hydroxymethyl group offering a versatile functional handle for introducing diverse substituents during lead optimization campaigns. QSAR studies have identified that substituent position on the benzoxazole core significantly influences antibacterial activity, underscoring the importance of position-specific building block selection [2].

Colorectal Cancer Targeted Library Synthesis Using Benzoxazole Scaffolds

Evidence from HCT116 human colorectal carcinoma assays indicates that benzoxazole derivatives can achieve anticancer activity superior to 5-fluorouracil, a standard-of-care chemotherapeutic agent [1]. The 4-ylmethanol functional group provides a reactive site for conjugation to targeting moieties, PEG linkers for pharmacokinetic optimization, or additional pharmacophoric elements. This positions Benzo[d]oxazol-4-ylmethanol as a strategic starting material for constructing focused compound libraries aimed at colorectal cancer targets, where the benzoxazole core has demonstrated validated activity in the SRB assay format [1].

Anticholinesterase Agent Development for Neurodegenerative Disease Research

Substituted benzo[d]oxazole-based derivatives have demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity with IC50 values ranging from 1.03-1.35 μM for AChE and 6.6-8.1 μM for BChE in select optimized compounds [1]. The 4-ylmethanol scaffold serves as a core template for constructing anticholinesterase agents relevant to Alzheimer's disease and related neurodegenerative conditions. Docking studies have confirmed the binding mode of benzoxazole derivatives within the active gorge of cholinesterase enzymes, with hydrophobic π-interactions identified as primary binding determinants [1]. The 4-position hydroxymethyl group offers a derivatization point for modulating these hydrophobic interactions and optimizing blood-brain barrier penetration.

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